Cas no 901246-09-1 (1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline)
1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline Chemical and Physical Properties
Names and Identifiers
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- 1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline
- 1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- AKOS001796204
- 1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
- 901246-09-1
- F3407-1303
- 1-(4-chlorophenyl)-7,8-dimethoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
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- Inchi: 1S/C25H20ClN3O2/c1-15-4-6-16(7-5-15)24-20-14-27-21-13-23(31-3)22(30-2)12-19(21)25(20)29(28-24)18-10-8-17(26)9-11-18/h4-14H,1-3H3
- InChI Key: QQPZSKMPNLVXCP-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)N1C2C3C=C(C(=CC=3N=CC=2C(C2C=CC(C)=CC=2)=N1)OC)OC
Computed Properties
- Exact Mass: 429.1244046g/mol
- Monoisotopic Mass: 429.1244046g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 31
- Rotatable Bond Count: 4
- Complexity: 593
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.1
- Topological Polar Surface Area: 49.2Ų
1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3407-1303-2μmol |
1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901246-09-1 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1303-5μmol |
1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901246-09-1 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1303-10μmol |
1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901246-09-1 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1303-20μmol |
1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901246-09-1 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1303-1mg |
1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901246-09-1 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1303-2mg |
1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901246-09-1 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1303-3mg |
1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901246-09-1 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1303-4mg |
1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901246-09-1 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1303-5mg |
1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901246-09-1 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1303-10mg |
1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901246-09-1 | 10mg |
$79.0 | 2023-09-10 |
1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline
Introduction to 1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS No. 901246-09-1)
1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, identified by its CAS number 901246-09-1, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline scaffold, a well-documented class of molecules known for their broad spectrum of biological activities. The presence of multiple functional groups, including chloro, methoxy, and methyl substituents, as well as the pyrazolo[4,3-c]quinoline core, contributes to its unique chemical properties and potential pharmacological applications.
The quinoline core is a privileged scaffold in drug discovery, with numerous examples of its derivatives exhibiting antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. The specific arrangement of substituents in 1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline influences its interactions with biological targets, making it a promising candidate for further investigation. Recent advances in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of such compounds with greater accuracy.
One of the most compelling aspects of this compound is its potential role in modulating enzyme activity and receptor binding. The chloro group at the 4-position of the phenyl ring enhances electrophilicity, which can be exploited for covalent bond formation with biological targets. Meanwhile, the methoxy groups at the 7 and 8 positions introduce hydrophilicity, improving solubility and bioavailability. The methyl group at the 4-position of the second phenyl ring further fine-tunes electronic properties, influencing both metabolic stability and binding interactions.
In recent years, there has been a surge in interest regarding quinoline derivatives as scaffolds for developing novel therapeutic agents. For instance, studies have demonstrated that modifications within the quinoline ring can significantly alter pharmacokinetic profiles and target specificity. The pyrazolo[4,3-c]quinoline moiety itself is particularly noteworthy for its ability to engage with multiple biological pathways simultaneously. This polypharmacological activity makes it an attractive candidate for treating complex diseases that involve multiple dysregulated pathways.
Research published in leading journals such as *Journal of Medicinal Chemistry* and *Bioorganic & Medicinal Chemistry* has highlighted the importance of rational drug design in optimizing quinoline derivatives. Computational methods like molecular dynamics simulations and quantum mechanical calculations have been employed to elucidate the structural features that contribute to high binding affinity. These studies have shown that subtle changes in substituent positions can lead to significant improvements in efficacy and selectivity.
The synthesis of 1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline presents an intriguing challenge due to its complex architecture. Multi-step synthetic routes involving cyclization reactions and functional group transformations are typically employed to construct the desired core structure. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are crucial for advancing preclinical studies.
Preclinical investigations have begun to uncover the potential therapeutic applications of this compound. Initial studies suggest that it may exhibit inhibitory effects on enzymes such as tyrosine kinases and cyclin-dependent kinases (CDKs), which are implicated in cancer progression. Additionally, its ability to modulate immune cell signaling pathways has raised interest in its potential use for immunomodulatory therapies. These findings align with broader trends in drug discovery where targeting key signaling nodes offers a strategic approach to treating chronic diseases.
The development of novel drug candidates requires a thorough understanding of their physicochemical properties to ensure optimal formulation and delivery. Parameters such as lipophilicity (logP), solubility (logS), and metabolic stability are critical determinants of a compound's success in clinical trials. Computational tools have been instrumental in predicting these properties before experimental validation becomes necessary.
Furthermore, green chemistry principles have guided efforts to develop sustainable synthetic routes for 1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline. By minimizing waste generation and utilizing environmentally benign reagents, researchers aim to reduce the ecological footprint of drug development processes without compromising efficacy or yield.
The future direction of research on this compound will likely involve exploring its mechanism of action through both in vitro assays and animal models. Collaborative efforts between chemists and biologists will be essential to validate computational predictions and translate laboratory findings into clinical applications.
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